molecular formula C13H18O B14607990 6-(Propan-2-yl)-3,4,7,8-tetrahydronaphthalen-1(2H)-one CAS No. 60606-93-1

6-(Propan-2-yl)-3,4,7,8-tetrahydronaphthalen-1(2H)-one

Cat. No.: B14607990
CAS No.: 60606-93-1
M. Wt: 190.28 g/mol
InChI Key: RZJLRFPNVLGHFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Propan-2-yl)-3,4,7,8-tetrahydronaphthalen-1(2H)-one is an organic compound with a complex structure that includes a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-(Propan-2-yl)-3,4,7,8-tetrahydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism by which 6-(Propan-2-yl)-3,4,7,8-tetrahydronaphthalen-1(2H)-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may interact with enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Propan-2-yl)-3,4-dihydronaphthalen-1(2H)-one
  • 6-(Propan-2-yl)-naphthalen-1(2H)-one
  • 6-(Propan-2-yl)-3,4,7,8-tetrahydroquinolin-1(2H)-one

Uniqueness

6-(Propan-2-yl)-3,4,7,8-tetrahydronaphthalen-1(2H)-one is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its tetrahydronaphthalene ring system and the presence of the propan-2-yl group make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

60606-93-1

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

6-propan-2-yl-3,4,7,8-tetrahydro-2H-naphthalen-1-one

InChI

InChI=1S/C13H18O/c1-9(2)10-6-7-12-11(8-10)4-3-5-13(12)14/h8-9H,3-7H2,1-2H3

InChI Key

RZJLRFPNVLGHFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(CC1)C(=O)CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.